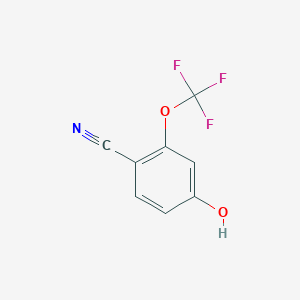

4-Hydroxy-2-(trifluoromethoxy)benzonitrile

描述

Significance of Fluorinated Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

Fluorinated benzonitrile derivatives are a class of organic compounds that have garnered considerable attention in modern chemical research, primarily due to the unique properties imparted by fluorine atoms. The introduction of fluorine into organic molecules can profoundly alter their electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.govresearchgate.net

The trifluoromethoxy group (-OCF3) is a particularly noteworthy substituent. It is strongly electron-withdrawing, which can significantly impact the reactivity of the aromatic ring. ontosight.ai Furthermore, the trifluoromethoxy group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidation. mdpi.comresearchgate.net This increased stability can lead to a longer half-life of a drug in the body. The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can also be fine-tuned by the inclusion of a trifluoromethoxy group. mdpi.comresearchgate.net

The benzonitrile scaffold itself is a common feature in many biologically active compounds. The nitrile group can participate in various chemical transformations, making it a versatile synthetic handle for the creation of more complex molecules. The combination of the benzonitrile core with fluorine-containing substituents like the trifluoromethoxy group results in a molecular framework with a desirable combination of metabolic stability, appropriate lipophilicity, and versatile reactivity, making these derivatives highly valuable in the development of new pharmaceuticals and agrochemicals. chemimpex.com

Overview of Key Research Trajectories and Scholarly Interest for the Chemical Compound

Direct scholarly research focusing exclusively on 4-Hydroxy-2-(trifluoromethoxy)benzonitrile is limited in the public domain. However, based on the known applications of related fluorinated benzonitrile derivatives, several key research trajectories can be inferred.

The primary area of interest for a compound with this structure is likely as an intermediate in the synthesis of more complex molecules with potential biological activity. ontosight.ai The presence of three distinct functional groups—hydroxyl, nitrile, and trifluoromethoxy—offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Research in medicinal chemistry would likely explore the use of this compound as a building block for the development of novel therapeutic agents. The trifluoromethoxy group's ability to enhance metabolic stability and modulate lipophilicity makes it an attractive feature for incorporation into new drug candidates. mdpi.comresearchgate.net

In the field of materials science, fluorinated compounds are often investigated for their unique electronic and optical properties. ontosight.ai Therefore, research into the potential applications of this compound in the development of advanced polymers, liquid crystals, or other functional materials represents another plausible avenue of investigation.

Chemical Compound Data

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C8H4F3NO |

| Molecular Weight | 203.12 g/mol |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQPBYLDOCYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 Trifluoromethoxy Benzonitrile

Advanced Synthetic Routes to the Chemical Compound

The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile, a molecule featuring a hydroxyl, a trifluoromethoxy, and a nitrile group on a benzene (B151609) ring, requires precise control over regiochemistry and chemoselectivity. The strategic introduction of these functional groups is paramount to achieving the desired substitution pattern.

Strategies for Incorporating Trifluoromethoxy and Nitrile Moieties

The assembly of the target molecule involves distinct strategies for the installation of the key trifluoromethoxy (-OCF₃) and nitrile (-CN) functionalities.

The trifluoromethoxy group is often incorporated through the O-trifluoromethylation of a corresponding phenol (B47542) precursor. Modern methods have moved beyond the use of hazardous reagents like trifluoromethyl hypofluorite. A common contemporary approach involves the use of electrophilic trifluoromethylating reagents. For instance, hypervalent iodine reagents can directly trifluoromethylate phenols. Another strategy is the two-step process of O-carboxydifluoromethylation of a phenol followed by a decarboxylative fluorination, which utilizes accessible reagents like sodium bromodifluoroacetate and Selectfluor II. cas.cn Silver-mediated O-trifluoromethylation of phenols using a CF₃ source such as the Ruppert-Prakash reagent (TMSCF₃) has also been developed.

The nitrile group is typically introduced onto the aromatic ring through methods such as the Sandmeyer reaction or transition metal-catalyzed cyanation. The Sandmeyer reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt to displace the diazonium group with a nitrile. nbinno.comnih.gov This method is a classic and effective way to install a cyano group, particularly when starting from an aniline (B41778) precursor. nih.gov Alternatively, palladium-catalyzed cyanation of an aryl halide (bromide, chloride) or triflate offers a milder and often more functional-group-tolerant approach. nih.gov

Regioselective and Chemoselective Synthetic Approaches

Achieving the specific 1,2,4-substitution pattern of this compound necessitates careful regioselective and chemoselective control throughout the synthesis. A plausible synthetic pathway could start from a readily available substituted phenol, such as 4-aminophenol.

A key challenge is to perform reactions selectively at one position without affecting other functional groups. For instance, during the introduction of the trifluoromethoxy group onto a phenol, other reactive sites must be considered. If a precursor contains multiple hydroxyl groups, regioselective protection may be required to ensure trifluoromethoxylation occurs at the desired position. mdpi.com Similarly, when performing a cyanation reaction on a molecule with multiple halide leaving groups, chemoselectivity becomes crucial. acs.org

A potential regioselective route to the target compound could involve the following conceptual steps:

Start with a precursor like 4-amino-3-bromophenol.

Protect the hydroxyl group.

Perform O-trifluoromethylation on the protected phenol.

Convert the amino group to a nitrile via the Sandmeyer reaction.

Remove the protecting group to yield the final product.

This sequence carefully manages the introduction of each group while protecting others, ensuring the correct final arrangement.

Palladium-Catalyzed Cyanation Techniques and Optimization

Palladium-catalyzed cyanation has become a cornerstone for the synthesis of aryl nitriles due to its mild conditions and broad substrate scope. nih.gov This technique is highly relevant for the synthesis of this compound from a precursor such as 4-bromo-3-(trifluoromethoxy)phenol.

The reaction typically involves a palladium catalyst, a cyanide source, a ligand, and a base. Optimization of these components is critical for achieving high yields.

Palladium Source: Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂. rsc.orgresearchgate.net

Cyanide Source: While traditional sources like KCN and NaCN are effective, less toxic alternatives such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred for their safety and handling advantages. nih.govrsc.orgresearchgate.net

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are frequently employed. researchgate.net

Solvent and Base: The choice of solvent (e.g., DMF, DMAc) and base (e.g., K₂CO₃, KOAc) can significantly influence reaction efficiency. nih.govgoogleapis.com

A patent for a related compound, 4-halophenoxy-2-trifluoromethyl benzonitrile (B105546), details a process using a Pd catalyst for the cyanation step, highlighting the industrial relevance of this method. googleapis.com

| Catalyst System | Cyanide Source | Solvent | Base | Temperature | Typical Substrate |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMF | - | 120 °C | Aryl Bromide |

| Pd(OAc)₂ | K₄[Fe(CN)₆] | NMP | Na₂CO₃ | 120 °C | Aryl Bromide |

| Pd/C | K₄[Fe(CN)₆] | DMA/Water | K₂CO₃ | 150 °C | Aryl Bromide/Chloride |

Application of Phenol Substitution Methods for Precursor Derivatization

The synthesis of precursors for this compound often relies on derivatization of phenolic compounds. A key transformation in this context is the conversion of an amino group to either a nitrile or a hydroxyl group, or vice-versa, which allows for strategic manipulation of the substitution pattern.

The Sandmeyer reaction is a prime example of a phenol substitution method used for precursor derivatization. organic-chemistry.org For instance, a precursor such as 4-amino-2-(trifluoromethoxy)phenol (B6599539) could be synthesized and then subjected to the Sandmeyer reaction. This involves converting the amino group into a diazonium salt, which is then displaced by a cyanide ion using CuCN, yielding the target nitrile. nbinno.com While effective, Sandmeyer reactions on highly electron-rich systems like phenols can sometimes lead to side reactions, such as the formation of diazo compounds or oxidation products, requiring careful control of reaction conditions. reddit.com

Conversely, a nitrile-containing precursor could be hydrolyzed to a carboxylic acid, which can then be converted to a phenol, although this is a more circuitous route. More directly, an amino group on a precursor can be converted to a hydroxyl group via diazotization followed by hydrolysis, providing another pathway to manipulate the functional groups on the aromatic ring.

Reactivity and Mechanistic Studies

The reactivity of the this compound core is governed by the interplay of its three distinct functional groups. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. In contrast, the trifluoromethoxy (-OCF₃) and nitrile (-CN) groups are both strongly deactivating, meta-directing groups due to their electron-withdrawing nature.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzonitrile Core

Electrophilic Aromatic Substitution (EAS): The substitution pattern of the benzonitrile core creates a complex scenario for electrophilic attack. The powerful activating effect of the hydroxyl group at position 4 dominates, directing incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the nitrile group. The two ortho positions are C3 and C5.

Position C3: This position is ortho to the activating -OH group and meta to the deactivating -OCF₃ and -CN groups.

Position C5: This position is ortho to the activating -OH group and meta to the deactivating -OCF₃ and -CN groups.

Therefore, electrophilic substitution is strongly directed to positions 3 and 5, with the hydroxyl group's influence overriding the deactivating effects of the other two substituents. Reactions like nitration, halogenation, or sulfonation would be expected to yield a mixture of 3- and 5-substituted products. mlsu.ac.in

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -OH | 4 | Strongly Activating | Ortho, Para |

| -OCF₃ | 2 | Strongly Deactivating | Meta |

| -CN | 1 | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a halide). The benzonitrile core of this compound does not possess a leaving group in its native structure. However, if a derivative, for example, 5-bromo-4-hydroxy-2-(trifluoromethoxy)benzonitrile, were synthesized, SₙAr could be possible.

In such a hypothetical derivative, the bromine at C5 would be the leaving group. The powerful electron-withdrawing effects of the nitrile group (para to the bromine) and the trifluoromethoxy group (ortho to the bromine) would activate the ring towards nucleophilic attack at C5. The hydroxyl group, being electron-donating, would slightly disfavor this reaction but the combined pull of the -CN and -OCF₃ groups would likely be sufficient to enable the substitution. nih.gov

Redox Transformations of the Hydroxyl and Nitrile Functional Groups

The chemical character of this compound is significantly defined by the redox capabilities of its hydroxyl and nitrile moieties. These groups can undergo selective oxidation and reduction reactions to yield a variety of derivatives.

The phenolic hydroxyl group is susceptible to oxidation, a common reaction for phenols. Depending on the oxidant and reaction conditions, this can lead to the formation of quinone-like structures or participate in oxidative coupling reactions. The precise outcome is influenced by the electronic environment of the aromatic ring, where the presence of the electron-withdrawing trifluoromethoxy and nitrile groups affects the oxidation potential.

The nitrile functional group is particularly versatile in its redox chemistry, offering pathways to both amines and carboxylic acids.

Reduction to Amines: The nitrile group can be readily reduced to a primary amine (a benzylamine (B48309) derivative). This transformation is a fundamental method for introducing an aminomethyl group. Common methods include catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum, as well as chemical reduction using strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or diborane. wikipedia.orgncert.nic.in Studies on substituted benzonitriles have shown that the presence of electron-withdrawing groups on the aromatic ring, such as the trifluoromethoxy group, generally accelerates the rate of reduction. nih.govacs.orgorganic-chemistry.org This allows for potentially milder reaction conditions and chemoselectivity in the presence of other reducible functional groups. nih.govorganic-chemistry.org

Hydrolysis to Carboxylic Acids: The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction typically proceeds through a benzamide (B126) intermediate, which can sometimes be isolated as the final product by using milder conditions. oup.com The electronic nature of the substituents on the aromatic ring influences the rate of hydrolysis. znaturforsch.com This transformation replaces the nitrile with a carboxylic acid group, opening up further derivatization possibilities through ester or amide formation.

Influence of Trifluoromethoxy Substituent on Aromatic Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts a powerful influence on the reactivity of the aromatic ring. Its electronic properties are a combination of a strong electron-withdrawing inductive effect (σ-withdrawing) and a weak electron-donating resonance effect (π-donating). reddit.combeilstein-journals.orgnih.gov

Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the oxygen and, consequently, from the aromatic ring through the sigma bond framework. This is the dominant electronic effect. vaia.com

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. However, this donating effect is significantly diminished by the electron-withdrawing fluorine atoms, making it much weaker than that of a methoxy (B1213986) (-OCH₃) group. beilstein-journals.orgnih.gov

This electronic duality has profound consequences for substitution reactions on the aromatic ring:

Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing character of the -OCF₃ group activates the aromatic ring for nucleophilic aromatic substitution. wikipedia.org By pulling electron density out of the ring, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly when the attack occurs at the ortho or para positions relative to the substituent. wikipedia.orgnih.gov This makes the displacement of a suitable leaving group (like a halide) from the ring by a nucleophile more feasible.

| Property | Description | Effect on Reactivity | Reference |

|---|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (σ-withdrawing) due to high electronegativity of fluorine atoms. | Deactivates the ring for EAS; Activates the ring for SNAr. | beilstein-journals.orgnih.govmdpi.com |

| Resonance Effect | Weakly electron-donating (π-donating) via oxygen lone pairs. | Directs electrophiles to ortho/para positions, but this effect is largely overcome by induction. | reddit.combeilstein-journals.orgnih.gov |

| Overall Electronic Character | Net electron-withdrawing and ring deactivating. | Reduces reactivity in EAS; Enhances reactivity in SNAr. | beilstein-journals.orgnih.gov |

| Lipophilicity (Hansch π parameter) | Highly lipophilic (π = +1.04). | Increases solubility in nonpolar solvents, which can influence drug design. | nih.govmdpi.com |

Derivatization Strategies and Analogue Synthesis for Functional Diversification

The presence of three distinct functional handles—the hydroxyl group, the nitrile group, and the activated aromatic ring—makes this compound an excellent scaffold for generating diverse chemical analogues.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for modification.

Etherification: The Williamson ether synthesis is a classic and effective method for converting the phenol into an ether. wikipedia.org This involves deprotonating the phenol with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage. organic-synthesis.comyoutube.com This strategy allows for the introduction of a wide variety of alkyl, benzyl, or allyl groups.

Esterification: The phenol can be converted to an ester by reaction with a carboxylic acid or, more commonly, a more reactive derivative like an acyl chloride or anhydride (B1165640) in the presence of a base. organic-chemistry.org This reaction creates a phenyl ester, which can modify the compound's properties or serve as a protecting group. For sterically hindered phenols, specific coupling agents or catalysts may be required to achieve high yields. organic-chemistry.orggoogle.com

Derivatization of the Nitrile Group: As discussed previously, the nitrile group can be transformed to provide key functionalities.

Conversion to an Amine: Reduction of the nitrile provides a primary aminomethyl group, a common functional group in bioactive molecules that can be further alkylated or acylated.

Conversion to a Carboxylic Acid: Hydrolysis of the nitrile yields the corresponding carboxylic acid, which can then be used in standard coupling reactions to form amides or esters.

Derivatization of the Aromatic Ring: Modern cross-coupling reactions offer powerful tools for modifying the aromatic core, typically after converting the phenolic hydroxyl into a triflate, a better leaving group.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of new carbon-carbon bonds by coupling the aryl triflate with a boronic acid or boronate ester. youtube.comorganic-chemistry.org This is a highly versatile method for synthesizing biaryl compounds or introducing alkyl or alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl triflate with a primary or secondary amine. wikipedia.orglibretexts.org It is a premier method for synthesizing a wide range of substituted anilines and related compounds, providing access to analogues that are difficult to prepare by other means. nih.gov

| Reactive Site | Transformation | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Hydroxyl Group | Etherification | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) | Ether (-OR) | wikipedia.orgorganic-synthesis.com |

| Esterification | Acyl chloride (RCOCl) or Anhydride, Base | Ester (-OC(O)R) | organic-chemistry.org | |

| Nitrile Group | Reduction | H₂/Catalyst (Raney Ni), LiAlH₄, Diborane | Primary Amine (-CH₂NH₂) | wikipedia.orgncert.nic.in |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid (-COOH) | oup.comyoutube.com | |

| Aromatic Ring (as Aryl Triflate) | Suzuki-Miyaura Coupling | Boronic Acid (RB(OH)₂), Pd Catalyst, Base | C-C Bond (Aryl-R) | youtube.comorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R₂NH), Pd Catalyst, Base | C-N Bond (Aryl-NR₂) | wikipedia.orglibretexts.org |

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-Hydroxy-2-(trifluoromethoxy)benzonitrile, a combination of ¹H, ¹⁹F, and ¹³C NMR would be required to assign the complete chemical structure.

¹H NMR Investigations of Proton Environments

The ¹H NMR spectrum would provide information on the number, environment, and connectivity of protons. The aromatic region of the spectrum is expected to show signals for the three protons on the benzene (B151609) ring. Their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be dictated by their position relative to the electron-withdrawing nitrile (-CN) and trifluoromethoxy (-OCF₃) groups, and the electron-donating hydroxyl (-OH) group. A broad singlet, characteristic of a phenolic proton, would also be anticipated, which would typically disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.2 - 7.4 | d (doublet) | ~2-3 Hz (meta coupling) |

| H-5 | 7.0 - 7.2 | dd (doublet of doublets) | ~8-9 Hz (ortho), ~2-3 Hz (meta) |

| H-6 | 7.5 - 7.7 | d (doublet) | ~8-9 Hz (ortho coupling) |

| 4-OH | 5.0 - 10.0 | br s (broad singlet) | N/A |

Note: This table represents predicted values based on typical chemical shifts for similarly substituted benzene rings. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton and Functional Group Confirmation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct signals would be expected: six for the aromatic carbons, one for the nitrile carbon, and one for the trifluoromethoxy carbon. The carbon of the -OCF₃ group would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). The chemical shifts would confirm the substitution pattern on the benzene ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |

|---|---|---|

| C1 (C-CN) | 100 - 105 | Singlet |

| C2 (C-OCF₃) | 148 - 152 | Quartet |

| C3 | 115 - 118 | Singlet |

| C4 (C-OH) | 160 - 165 | Singlet |

| C5 | 119 - 122 | Singlet |

| C6 | 134 - 137 | Singlet |

| CN | 115 - 120 | Singlet |

| OCF₃ | 120 - 125 | Quartet |

Note: This table represents predicted values. Actual experimental values may vary.

Mass Spectrometric Investigations for Molecular Identity and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₈H₄F₃NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Table 4: HRMS Data for this compound

| Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|

Tandem Mass Spectrometry (MS/MS) for Complex Structure Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and the connectivity of its functional groups. Likely fragmentation pathways for this compound would involve the loss of small neutral molecules such as CO, HCN, or fragments from the trifluoromethoxy group (e.g., ·CF₃, OCF₃). Analyzing these fragments helps piece together the structure of the parent molecule. The fragmentation of benzonitrile (B105546) derivatives can be complex, but key losses would help confirm the positions of the substituents on the aromatic ring.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Presence and Electronic Transitions

While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed by examining the characteristic spectral features of its constituent functional groups and comparing them to analogous compounds.

Vibrational (FT-IR) Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show distinct absorption bands corresponding to the vibrations of its functional groups. The primary vibrational modes can be predicted based on data from related substituted benzonitriles and trifluoromethoxy compounds. nist.govindexcopernicus.com

Key expected absorptions include a broad band in the region of 3500-3300 cm⁻¹ for the O-H stretching vibration of the phenolic group, which is often broadened due to hydrogen bonding in the condensed phase. The nitrile group (C≡N) should exhibit a sharp, medium-intensity absorption band around 2230 cm⁻¹. nist.gov The aromatic ring will produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range.

The trifluoromethoxy (-OCF₃) group is expected to produce very strong and characteristic absorption bands in the fingerprint region, primarily between 1250 cm⁻¹ and 1000 cm⁻¹. These bands arise from the C-F and C-O-C stretching vibrations. benthamopen.com Specifically, strong absorptions related to C-F stretching are among the most intense in the spectrum. benthamopen.com

Interactive Data Table: Predicted FT-IR Spectral Assignments

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Phenolic -OH | O-H stretch | 3500 - 3300 | Broad, Medium-Strong |

| Nitrile | C≡N stretch | ~2230 | Sharp, Medium |

| Aromatic Ring | C-H stretch | >3000 | Medium-Weak |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium-Strong |

| Trifluoromethoxy | C-F stretch | 1250 - 1100 | Very Strong |

Electronic (UV-Vis) Spectroscopy: The electronic spectrum of this compound is determined by the π-electron system of the substituted benzene ring. The molecule contains several chromophores and auxochromes that influence its absorption characteristics. The benzene ring itself undergoes π → π* transitions, and the presence of the hydroxyl (-OH), trifluoromethoxy (-OCF₃), and nitrile (-CN) groups modifies the energy of these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene.

The phenolic hydroxyl group and the trifluoromethoxy group act as auxochromes, which can increase the intensity and wavelength of the absorption bands. The nitrile group, being a chromophore, also contributes to the electronic transitions. One would expect to observe absorption bands in the ultraviolet region, and the exact position of λmax would be sensitive to the solvent used. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination (referencing related compounds)

A definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the solid-state structure can be inferred by analyzing the crystal structures of related compounds, particularly those containing the key hydroxybenzonitrile framework.

Studies on similar molecules, such as 4-hydroxybenzonitrile (B152051) and 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, reveal that the crystal packing is heavily influenced by the formation of robust intermolecular hydrogen bonds. nih.govresearchgate.net In the case of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, molecules are linked by O—H⋯N hydrogen bonds, which organize them into zigzag chains. nih.gov This suggests that this compound would likely adopt a similar supramolecular arrangement, driven by the strong and directional nature of the hydrogen bond between the phenolic hydroxyl group and the nitrile nitrogen.

Furthermore, the trifluoromethoxy group may introduce complexity into the crystal structure. It is known that the related trifluoromethyl group often exhibits rotational disorder within a crystal lattice due to a low energy barrier for rotation, which can be identified in crystallographic studies by agitated thermal ellipsoids. researchgate.net A similar disorder could be anticipated for the trifluoromethoxy group in the title compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, which dictate the final crystal packing. researchgate.net

Hydrogen Bonding: The most significant intermolecular interaction expected to direct the crystal structure of this compound is the hydrogen bond. mdpi.com The phenolic hydroxyl group is an excellent hydrogen bond donor, while the nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. This donor-acceptor pairing is anticipated to result in strong O—H⋯N interactions. researchgate.net As observed in the crystal structure of the related compound 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile, such interactions can link molecules into extended one-dimensional chains. nih.gov The energy of such hydrogen bonds in molecular crystals contributes significantly to the stability of the lattice. nih.gov

Halogen Bonding and Other Weak Interactions: The term "halogen bond" typically refers to the directional, noncovalent interaction between an electron-deficient region (a σ-hole) on a halogen atom (usually Cl, Br, or I) and a Lewis base. nih.gov Fluorine, being highly electronegative, is generally considered a poor halogen bond donor as it rarely possesses a positive σ-hole. Therefore, classical halogen bonding involving the fluorine atoms of the trifluoromethoxy group is unlikely to be a dominant structure-directing force.

However, the highly electronegative fluorine atoms can participate in other, weaker intermolecular contacts. These can include C—F⋯H interactions or other electrostatic and dispersion forces. While the primary organization of the crystal lattice is expected to be controlled by the powerful O—H⋯N hydrogen bonds, these weaker interactions involving the trifluoromethoxy group would play a secondary role in achieving an efficiently packed three-dimensional structure. The trifluoromethoxy group is also known for its high lipophilicity, which influences how the molecule interacts with its neighbors in the solid state. nih.govmdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. It is frequently used to study substituted aromatic compounds. DFT calculations can elucidate the electronic structure, which is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For related substituted benzonitriles, DFT has been used to investigate the effects of different functional groups on bond activation and electronic properties. utexas.edu

Geometry Optimization and Energetic Analysis

A primary step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a substituted benzonitrile (B105546), this would involve calculating the precise bond lengths, bond angles, and dihedral angles. Energetic analysis provides the total energy of the optimized structure, which is crucial for comparing the stability of different isomers or conformers and for calculating reaction energies.

Hypothetical Data Table for Optimized Geometry Parameters This table is illustrative and not based on actual published data for this specific molecule.

| Parameter | Predicted Value |

|---|---|

| C-O Bond Length (Phenol) | 1.36 Å |

| O-H Bond Length | 0.96 Å |

| C-C Bond Length (Aromatic) | 1.39 - 1.41 Å |

| C-CN Bond Length | 1.44 Å |

| C≡N Bond Length | 1.16 Å |

| C-O Bond Length (Trifluoromethoxy) | 1.37 Å |

| O-CF3 Bond Length | 1.42 Å |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 4-Hydroxy-2-(trifluoromethoxy)benzonitrile, one would expect negative potential (typically colored red or yellow) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, making it a potential site for nucleophilic interaction. MEP analysis is a common method used in computational studies to predict intermolecular interactions and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. For this molecule, NBO analysis could reveal hyperconjugative interactions, such as those between the lone pairs on the oxygen atoms and the antibonding orbitals of the aromatic ring, or the influence of the electron-withdrawing trifluoromethoxy and nitrile groups on the electron distribution of the benzene (B151609) ring. Such analyses have been performed on other substituted benzonitriles to understand substituent effects. utexas.edu

Prediction of Spectroscopic Parameters and Conformational Preferences

Quantum chemical calculations can predict various spectroscopic parameters. For instance, vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to help assign spectral bands to specific molecular motions. Calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. Furthermore, by analyzing the potential energy surface, computational methods can identify different stable conformers (rotational isomers), for example, concerning the orientation of the hydroxyl and trifluoromethoxy groups, and predict their relative energies and populations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, molecular flexibility, and interactions with solvent molecules. For this compound, an MD simulation could reveal the rotational freedom of the trifluoromethoxy and hydroxyl groups and how intermolecular hydrogen bonding with a solvent or other molecules might influence its dynamic behavior.

Predictive Modeling of Chemical Reactivity and Reaction Pathways

Computational chemistry is instrumental in predicting chemical reactivity. By calculating the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the prediction of reaction mechanisms and activation barriers, providing a theoretical foundation for understanding and designing chemical syntheses.

Absence of Research Data Precludes Analysis of this compound in Computational Screening

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the computational screening for ligand-target interactions of the chemical compound this compound are available. As a result, the requested detailed article section on this topic, including data tables and research findings, cannot be generated.

Computational chemistry and theoretical modeling, particularly computational screening, are powerful tools in drug discovery and molecular biology. These methods, including virtual screening and molecular docking, are used to predict the binding affinity and interaction of a ligand with a biological target at a molecular level. This in silico approach allows researchers to screen large libraries of compounds against a specific protein target, identifying potential candidates for further experimental validation.

However, the application of these computational methods is contingent on the availability of research data. For a specific compound like this compound, a detailed analysis would require published studies that have subjected this molecule to such computational evaluations. These studies would typically report on the predicted binding energies, interaction modes, and potential biological targets.

Publicly accessible chemical databases, which aggregate information on chemical compounds, currently lack literature references or datasets related to the biological activity or computational modeling of this compound. The absence of such foundational data makes it impossible to construct a scientifically accurate and informative section on its computational screening for ligand-target interactions.

Therefore, until research is conducted and published on the computational analysis of this compound, a detailed and data-supported discussion on this specific topic remains unfeasible.

Medicinal Chemistry Applications and Pharmacological Research

Exploration of Biological Activities and Molecular Target Interactions

The specific arrangement of functional groups on the benzonitrile (B105546) ring of 4-hydroxy-2-(trifluoromethoxy)benzonitrile dictates its potential interactions with biological targets. The interplay between the electron-withdrawing trifluoromethoxy group, the hydrogen-bonding capabilities of the hydroxyl group, and the polar nature of the nitrile function creates a unique pharmacological profile that has been explored in various therapeutic contexts.

The trifluoromethoxy (-OCF3) group is a critical substituent in modern drug design, valued for its ability to enhance key pharmacokinetic properties of a molecule. scilit.com Its incorporation into the this compound scaffold is a deliberate strategy to optimize the compound's drug-like characteristics.

Lipophilicity Modulation : The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04. mdpi.comnih.gov This high lipophilicity can significantly improve a compound's ability to cross biological membranes, which may enhance oral bioavailability and penetration into target tissues, including the central nervous system. nih.govnbinno.com The -OCF3 group increases lipophilicity to a greater extent than the related trifluoromethyl (-CF3) group (Hansch π parameter +0.88). mdpi.comnih.gov

Metabolic Stability : A major advantage of the trifluoromethoxy group is its contribution to increased metabolic stability. enamine.net The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) family. nih.gov The steric bulk of the -OCF3 group can shield adjacent positions on the aromatic ring from metabolic attack. nih.gov Furthermore, the strong electron-withdrawing nature of the fluorine atoms reduces the electron density on the ether oxygen, making it less susceptible to oxidation and reducing its capacity to act as a hydrogen bond acceptor for metabolic enzymes. mdpi.comnih.gov This enhanced stability can lead to a longer biological half-life and an improved therapeutic profile. nbinno.com

Table 1: Physicochemical Properties of Key Functional Groups

| Functional Group | Hansch π Parameter | Key Properties | Impact on Bioactivity |

|---|---|---|---|

| Trifluoromethoxy (-OCF3) | +1.04 | Highly lipophilic, strong electron-withdrawer, metabolically stable | Enhances membrane permeability, increases metabolic half-life, modulates receptor binding. mdpi.comnih.govnbinno.com |

| Trifluoromethyl (-CF3) | +0.88 | Lipophilic, strong electron-withdrawer | Improves lipophilicity and metabolic stability, can enhance binding affinity. mdpi.comnih.gov |

| Hydroxyl (-OH) | -0.67 | Polar, H-bond donor & acceptor | Forms key interactions with target proteins, increases solubility but has a high desolvation penalty. hyphadiscovery.comnih.gov |

While the trifluoromethoxy group primarily tunes pharmacokinetic properties, the hydroxyl (-OH) and nitrile (-CN) groups are crucial for molecular recognition and binding to biological targets.

Hydroxyl Group : The hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. drugdesign.org This dual capability allows it to form highly specific and directional interactions within a protein's binding pocket, which can contribute significantly to binding affinity. nih.gov However, the potent hydrogen bonding of the -OH group with water means it carries a substantial desolvation penalty; for the group to contribute positively to binding affinity, the interactions formed with the receptor must be strong enough to overcome this energy cost. nih.gov The introduction of a hydroxyl group can also profoundly influence a molecule's conformation and generally reduces lipophilicity. hyphadiscovery.com

Nitrile Group : In medicinal chemistry, the nitrile group is often employed as a bioisostere for carbonyl, hydroxyl, or halogen moieties. nih.govnih.gov Its linear geometry and ability to act as a hydrogen bond acceptor allow it to form specific interactions with protein backbones or amino acid side chains. nih.govresearchgate.net For instance, the nitrogen atom's lone pair of electrons can accept hydrogen bonds from backbone amide N-H groups or from residues like arginine and lysine. researchgate.net The nitrile group can also participate in displacing or mimicking water molecules within a binding site, leading to improved binding affinity. nih.gov Its incorporation can enhance target binding, improve pharmacokinetic profiles, and block sites of metabolism. researchgate.net

The benzonitrile scaffold, particularly when substituted with a trifluoromethyl or trifluoromethoxy group, is a well-established platform for the development of nonsteroidal androgen receptor (AR) antagonists. These agents are crucial in the treatment of prostate cancer. The this compound structure shares key features with known AR inhibitors.

For instance, Bicalutamide and Enzalutamide are potent AR antagonists that feature a substituted benzonitrile core. In these molecules, the nitrile group is critical for activity, forming an essential hydrogen bond with the side chain of Arginine 752 (Arg752) in the AR ligand-binding domain. researchgate.net

Another highly relevant compound is PF-998425 (4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile) , a nonsteroidal AR antagonist designed for dermatological indications. nih.govresearchgate.net This molecule combines a trifluoromethylbenzonitrile core with a hydroxyl-containing side chain. Structural studies of related compounds show the nitrile group interacting with Arg752, while other polar groups engage with residues like Glutamine 711 (Gln711) . researchgate.netresearchgate.net

Given these precedents, the this compound scaffold is a promising starting point for novel AR antagonists. The trifluoromethoxy group would provide the necessary lipophilicity and metabolic stability, while the nitrile and hydroxyl groups could establish the key hydrogen bonding interactions with Arg752 and other residues within the AR binding pocket, anchoring the molecule and ensuring high-affinity antagonism.

Table 2: Examples of Related Benzonitrile-Based Androgen Receptor Antagonists

| Compound Name | Key Structural Features | Known Interactions |

|---|---|---|

| Enzalutamide | Thiohydantoin ring, fluorobenzamide moiety | Nitrile group forms H-bond with Arg752 and Gln711. researchgate.net |

| Bicalutamide | Thiohydantoin derivative, fluorosulfonylphenyl group | Nitrile group interacts with Arg752. |

| PF-0998425 | Trifluoromethylbenzonitrile, hydroxycyclohexyl group | Nitrile interacts with an arginine residue; polar interactions with glutamine and leucine. nih.govresearchgate.net |

The functional groups of this compound suggest several potential mechanisms for enzyme interaction and modulation.

Inhibition via Functional Group Interactions : The trifluoromethoxy group's strong electron-withdrawing properties and steric bulk can reduce the molecule's interaction with metabolic enzymes like CYP450s, thereby inhibiting its own degradation. nih.gov The nitrile group can also be a key pharmacophore for enzyme inhibition. In certain contexts, it can form covalent bonds with serine or cysteine residues in an enzyme's active site, leading to irreversible inhibition. nih.govresearchgate.net More commonly, it acts as a hydrogen bond acceptor, contributing to non-covalent binding and competitive inhibition. nih.gov

Modulation of Kinase Activity : Many small molecule kinase inhibitors feature a substituted aromatic core. The hydroxyl and nitrile groups on the this compound scaffold could potentially form hydrogen bonds with the hinge region of a kinase active site, a common binding motif for this class of drugs.

Interaction with Nitrile-Metabolizing Enzymes : The nitrile group can be metabolized by nitrile-degrading enzymes like nitrile hydratases or nitrilases. nih.gov While this is often a route of degradation, understanding these interactions could be leveraged for prodrug strategies or to design inhibitors of these specific enzymes.

Design Principles for Novel Bioactive Molecules Featuring the Chemical Compound Scaffold

The this compound core serves as a versatile template for designing new bioactive molecules. Key principles for lead optimization using this scaffold include:

Scaffold Hopping and Bioisosteric Replacement : The core structure can be modified by replacing the benzonitrile ring with other heterocyclic systems to explore new intellectual property space and improve properties. The hydroxyl or nitrile groups can be replaced with other bioisosteres (e.g., tetrazole for the hydroxyl group) to fine-tune binding interactions and physicochemical properties. nih.gov

Structure-Activity Relationship (SAR) Exploration : Systematic modification at the open positions of the aromatic ring can be performed. Adding substituents can probe for additional binding pockets, enhance potency, and improve selectivity for the desired biological target over off-targets.

Leveraging Physicochemical Properties : The trifluoromethoxy group's impact on lipophilicity and metabolic stability is a key asset. mdpi.com Design strategies should aim to balance the high lipophilicity of this group with the polarity of the hydroxyl and nitrile functions to achieve an optimal profile for absorption, distribution, metabolism, and excretion (ADME).

Conformational Constraint : Introducing rigidity into molecules can pre-organize them into the bioactive conformation for receptor binding, which can enhance affinity and selectivity. This could be achieved by incorporating the hydroxyl group into a ring system attached to the main scaffold, similar to the strategy used for PF-998425. nih.gov

In Vitro Biological Evaluation Methodologies

Once novel compounds based on the this compound scaffold are synthesized, a pipeline of in vitro assays is required to characterize their biological activity. These methodologies are essential for screening compounds and establishing structure-activity relationships.

Binding Assays : To determine the affinity of a compound for its molecular target (e.g., the androgen receptor), competitive radioligand binding assays or fluorescence polarization assays are commonly used. These assays quantify the compound's binding constant (Ki) or IC50 value, which is the concentration required to inhibit 50% of target binding.

Cell-Based Functional Assays : These assays measure the effect of the compound on cellular pathways. For potential AR antagonists, this would involve using prostate cancer cell lines (e.g., LNCaP, PC-3) to measure the inhibition of androgen-induced gene expression (e.g., PSA) via reporter gene assays or quantitative PCR. researchgate.net

Enzyme Inhibition Assays : If the target is an enzyme, its activity can be measured in the presence of varying concentrations of the inhibitor. These assays, often using colorimetric or fluorometric substrates, determine the IC50 of the compound and can be used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). mdpi.com

Cell Proliferation and Viability Assays : To assess the compound's effect on cancer cells, proliferation assays (e.g., BrdU incorporation) or viability assays (e.g., MTT, CellTiter-Glo) are employed. researchgate.netnih.gov These tests determine the concentration at which the compound inhibits cell growth or induces cell death.

Table 3: Common In Vitro Methodologies for Compound Evaluation

| Assay Type | Purpose | Typical Readout | Examples |

|---|---|---|---|

| Binding Assays | Quantify affinity for a molecular target. | Ki, Kd, IC50 | Radioligand Binding, Fluorescence Polarization, Surface Plasmon Resonance (SPR) |

| Functional Assays | Measure the compound's effect on a biological pathway in cells. | Reporter gene activity, protein expression, secondary messenger levels | Luciferase Reporter Assays, Western Blot, ELISA, Calcium Flux Assays |

| Enzyme Assays | Determine the potency and mechanism of enzyme inhibition. | IC50, Ki | Fluorometric/Colorimetric substrate turnover assays, Kinase Glo |

| Cell Viability Assays | Assess the impact on cell growth and survival. | GI50, IC50 | MTT Assay, CellTiter-Glo, Proliferation Assays (BrdU) |

Receptor Binding Assays

Receptor binding assays are fundamental tools in drug discovery for determining the affinity of a compound for a specific biological target. nih.gov These assays typically involve a radiolabeled ligand and a source of the receptor, such as cell membranes or purified proteins. nih.gov The interaction between the receptor and the ligand is analyzed using formats like filtration assays or scintillation proximity assays (SPA). nih.govnih.gov In filtration assays, the receptor-ligand complex is trapped on a filter, allowing for the removal of the unbound radioligand before measurement. nih.gov The development of these assays requires careful consideration of reagents, reaction conditions, and detection technologies. nih.gov

While specific receptor binding data for this compound is not detailed in the available literature, compounds with similar structural motifs have been evaluated for their receptor interactions. For instance, trifluoromethyl-substituted benzonitriles have been investigated for their ability to bind to and modulate the activity of retinoic acid receptor-related orphan receptors (RORα and RORγ). Furthermore, analogs containing a 4-(trifluoromethyl)benzyl group have been studied as potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), with some derivatives showing high potency with inhibition constants (Ki) in the nanomolar range. nih.gov These examples suggest that the trifluoromethoxy and benzonitrile moieties can play a significant role in molecular recognition and binding at various receptor sites.

Cellular Assays for Efficacy and Selectivity (e.g., 3T3 Neutral Red Uptake Phototoxicity Test)

Cellular assays are crucial for assessing a compound's biological effects in a more complex physiological environment than receptor binding assays. A key assay for evaluating the photosafety of a chemical is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test. This standardized in vitro test is designed to predict acute phototoxicity, a skin irritation initiated by light exposure, by using cytotoxicity as a proxy. europa.eu It has been scientifically validated and is accepted for regulatory purposes as an alternative to animal testing. europa.eu

The assay utilizes the BALB/c 3T3 mouse fibroblast cell line. iivs.org The core principle is the comparison of a chemical's cytotoxicity in the presence and absence of a non-cytotoxic dose of simulated solar light (UVA). europa.euiivs.org Cytotoxicity is quantified by measuring the concentration-dependent reduction in the uptake of the vital dye, neutral red, by the cells 24 hours after treatment and irradiation. europa.eu A substance is identified as phototoxic if its cytotoxicity increases upon exposure to light. Key parameters calculated from the dose-response curves include the IC50 (the concentration that causes a 50% decrease in viability), the Photo-Irritation-Factor (PIF), and the Mean Photo Effect (MPE). iivs.org

While this assay is well-suited for water-soluble materials, intermediate solvents can be used for compounds with lower solubility. iivs.org The 3T3 NRU phototoxicity test is primarily used to screen ingredients and chemicals rather than final formulations. iivs.org Although it is a valuable tool for identifying phototoxic potential, it is not designed to assess potency, predict other light-induced adverse effects like photoallergy or photocarcinogenicity, or account for the effects of metabolites. europa.eu

Table 1: Key Parameters of the 3T3 NRU Phototoxicity Test

| Parameter | Description |

|---|---|

| Cell Line | Immortalized mouse fibroblast cell line (BALB/c 3T3). europa.euiivs.org |

| Endpoint | Cytotoxicity, measured as a reduction in the uptake of neutral red dye. europa.eu |

| Procedure | Duplicate plates of 3T3 cells are exposed to serial dilutions of the test substance. One plate is irradiated with a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other is kept in the dark. iivs.org |

| IC50 | The concentration of the test substance that reduces cell viability by 50% relative to the solvent control, determined for both irradiated (+UVA) and non-irradiated (-UVA) conditions. iivs.org |

| Photo-Irritation-Factor (PIF) | A ratio calculated by comparing the IC50 value in the absence of UVA light to the IC50 value in the presence of UVA light (IC50 (-UVA) / IC50 (+UVA)). iivs.org A PIF value above a certain threshold suggests phototoxic potential. |

| Mean Photo Effect (MPE) | An alternative evaluation method that compares the entire response curves of the treated cells in the presence and absence of UVA exposure. iivs.org |

In Vivo Pharmacological Efficacy Assessment (referencing models for related compounds)

In vivo studies are essential for evaluating the pharmacological efficacy and therapeutic potential of a compound in a whole living organism. While specific in vivo efficacy data for this compound are not available, studies on structurally related compounds provide insight into relevant animal models.

For example, analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides containing a 4-(trifluoromethyl)benzyl moiety, which were identified as potent TRPV1 antagonists, have demonstrated promising analgesic activity in a neuropathic pain model. nih.gov Importantly, these compounds were shown to block capsaicin-induced hypothermia, confirming their mechanism of action at the TRPV1 receptor in vivo. nih.gov Another area of investigation for related compounds involves neurological disorders. nih.gov A series of molecules developed for activity toward monoamine transporters were tested for their effects on locomotor activity in mice and their ability to generalize to the cocaine-discriminative stimulus in rats, which are standard models for assessing potential treatments for drug abuse and other CNS conditions. nih.gov

Table 2: Examples of In Vivo Models for Efficacy Assessment of Related Compounds

| Therapeutic Area | Animal Model | Assessed Outcome | Reference |

|---|---|---|---|

| Neuropathic Pain | Rat models of neuropathic pain | Analgesic activity, reduction in pain behaviors | nih.gov |

| TRPV1 Target Engagement | Mouse models | Blockade of capsaicin-induced hypothermia | nih.gov |

| CNS Disorders / Drug Abuse | Mouse models | Changes in spontaneous locomotor activity | nih.gov |

| CNS Disorders / Drug Abuse | Rat drug discrimination models | Generalization to a cocaine-discriminative stimulus | nih.gov |

Mechanistic Elucidation of Pharmacological Effects and Biochemical Pathways

Understanding the mechanism of action and the biochemical pathways a compound interacts with is critical for its development as a therapeutic agent. For hydroxybenzonitrile compounds, one relevant area of study is their metabolism and degradation. Research on Burkholderia sp. has shown that hydroxybenzonitrile isomers can be metabolized by a nitrile hydratase-amidase system, which converts the nitrile group to a corresponding carboxylate. nih.gov These intermediates are then further processed through central metabolic pathways, such as the gentisate and protocatechuate pathways, ultimately feeding into the TCA cycle. nih.gov

From a medicinal chemistry perspective, the trifluoromethyl group can significantly influence a compound's activity. Research on trifluoromethyl-substituted benzonitriles suggests they can act as inhibitors of various enzymes. Specifically, they have been explored for their inhibitory effects on branched-chain amino acid transaminases (BCATs), which are enzymes implicated in metabolic disorders and cancer. The presence of the trifluoromethyl group can enhance binding affinity to biological targets through increased hydrophobic interactions and potentially stronger hydrogen bonding, which may lead to improved potency and selectivity. Additionally, related structures with a hydroxybenzyl scaffold have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammation and platelet aggregation. nih.gov The electrochemical properties of the trifluoromethyl group are also relevant, as studies on 4-(trifluoromethyl)benzonitrile (B42179) show that the reductive cleavage of its C-F bonds proceeds via the formation of a radical anion. nih.gov

Table 3: Potential Biochemical Pathways and Molecular Targets

| Pathway/Target | Description | Relevance | Reference |

|---|---|---|---|

| Nitrile Metabolism | Enzymatic conversion of the nitrile group to a carboxylic acid via nitrile hydratase and amidase. nih.gov | Potential metabolic fate of the benzonitrile moiety. | nih.gov |

| Central Catabolic Pathways | Further degradation via pathways like the gentisate and protocatechuate pathways. nih.gov | Elucidates the complete biodegradation route of the core structure. | nih.gov |

| Branched-Chain Amino Acid Transaminase (BCAT) Inhibition | Inhibition of BCAT enzymes involved in amino acid metabolism. | A potential mechanism of action for therapeutic effects in cancer or metabolic diseases. | |

| 12-Lipoxygenase (12-LOX) Inhibition | Inhibition of the enzyme that produces bioactive eicosanoids involved in inflammation and thrombosis. nih.gov | A potential mechanism for anti-inflammatory or anti-platelet activity. | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Therapeutic Lead Optimization

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, guiding the optimization of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. For compounds related to this compound, several SAR studies offer valuable insights.

In the development of TRPV1 antagonists, SAR studies on analogs with a 4-(trifluoromethyl)benzyl C-region revealed that phenyl derivatives exhibited superior antagonism compared to corresponding pyridine surrogates. nih.gov This highlights the importance of the aromatic system in that particular region for target binding. nih.gov

Studies on quinazoline-based epidermal growth factor receptor (EGFR) inhibitors provide detailed SAR for the 4-hydroxy-phenyl moiety. mdpi.com It was found that replacing the 4-hydroxy group with hydrophobic substituents such as -F, -Cl, or -Br led to a decrease in activity. mdpi.com This suggests that the hydrogen-bonding capability of the hydroxyl group is critical for potent inhibition in that scaffold. mdpi.com

Furthermore, in the optimization of 12-lipoxygenase inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, systematic modifications led to compounds with nanomolar potency and excellent selectivity over related enzymes. nih.gov This demonstrates how targeted chemical modifications around a core structure can significantly enhance its desired biological profile. The combination of the hydroxyl, trifluoromethoxy, and nitrile groups in this compound presents multiple avenues for SAR exploration to optimize its potential as a therapeutic lead.

Table 4: Summary of SAR Insights from Related Compound Classes

| Compound Class | Structural Moiety Investigated | SAR Finding | Reference |

|---|---|---|---|

| TRPV1 Antagonists | C-region aromatic ring | Phenyl C-region derivatives showed better antagonism than pyridine surrogates. | nih.gov |

| EGFR Kinase Inhibitors | 4-Anilino moiety | Replacement of the 4-hydroxy group with hydrophobic substituents (-F, -Cl, -Br) decreased activity. | mdpi.com |

| 12-Lipoxygenase Inhibitors | Benzyl-amino-benzenesulfonamide scaffold | Medicinal chemistry optimization of the scaffold led to top compounds with nanomolar potency and high selectivity. | nih.gov |

Materials Science and Advanced Functional Applications

Integration into Polymer Architectures for Enhanced Material Properties

The incorporation of fluorinated moieties like trifluoromethoxy into polymer backbones is a recognized strategy for developing high-performance materials. The strong carbon-fluorine bond and the electron-withdrawing nature of the -OCF3 group can significantly alter the properties of the resulting polymers. While specific research on polymers derived directly from 4-Hydroxy-2-(trifluoromethoxy)benzonitrile is not extensively detailed in publicly available literature, the principles of using similar fluorinated phenols and nitriles in polymer synthesis are well-established.

The inclusion of aromatic and fluorinated groups in a polymer chain generally enhances its thermal stability. Aromatic polyimides, for instance, are known for their exceptional thermal resistance, which is a function of the high bond energy within their repeating cyclic units. core.ac.uk For a polymer to be considered thermally stable, it should typically not decompose below 400°C and should maintain its mechanical integrity near its decomposition temperature. core.ac.uk The introduction of fluorinated groups can further increase this stability. Research into various (co)poly(hydroxyimide)s demonstrates high thermal stability, with temperatures for 5% weight loss (T₅%) often exceeding 370°C and significant residual weight remaining even at 800°C in a nitrogen atmosphere. nih.gov

Table 1: Illustrative Thermal Properties of High-Stability (Co)poly(hydroxyimide)s This table presents data for representative advanced polymers to illustrate typical thermal stability metrics, not polymers containing this compound.

| Polymer ID | T₅% (°C in N₂) | T₁₀% (°C in N₂) | Residual Weight at 800°C (%) |

| (co)PIOH-1 | 371 | 425 | 60.3 |

| (co)PIOH-2 | 386 | 433 | 59.8 |

| (co)PIOH-3 | 380 | 430 | 59.5 |

Source: Adapted from research on (co)poly(hydroxyimide)s. nih.gov

The trifluoromethoxy group is known to create a low-surface-energy and chemically robust exterior. When compounds containing this group are used to create polymers or coatings, the resulting materials often exhibit enhanced durability and resistance to environmental factors and chemical attack. chemimpex.com The inherent stability of the C-F bonds contributes to this resistance, making such materials suitable for applications in harsh chemical environments.

Application as an Electrolyte Additive in Electrochemical Energy Storage Systems

A promising area of application for functionalized benzonitrile (B105546) compounds is as electrolyte additives in lithium-ion batteries. The demand for higher energy density and longer battery lifespans necessitates operation at higher voltages, which can cause conventional electrolytes to decompose, leading to performance degradation. nbinno.com Additives are introduced in small quantities to the electrolyte to form protective layers on the electrode surfaces, mitigating these issues.

Nitrile-based compounds, particularly those with fluorine-containing groups, are effective electrolyte additives for high-voltage applications. nbinno.com Research on structurally similar compounds, such as 4-(trifluoromethyl)benzonitrile (B42179) and 3-Hydroxy-4-(trifluoromethyl)benzonitrile, has demonstrated their ability to significantly improve the stability and cycle life of lithium-ion batteries. nbinno.comresearchgate.net By preventing parasitic reactions and suppressing electrolyte decomposition at the electrode surface, these additives help maintain the battery's capacity over many charge-discharge cycles. nbinno.com For example, the addition of 1 wt% adiponitrile (B1665535), another nitrile-containing compound, to a standard electrolyte improved the capacity retention of a LiNi₀.₅Mn₁.₅O₄ half-cell from 69.9% to 84.4% after 150 cycles at a 1C rate. researchgate.net This illustrates the significant impact nitrile additives can have on battery longevity.

Table 2: Example of Nitrile Additive Impact on Battery Capacity Retention This table shows the performance enhancement from adiponitrile to illustrate the general effect of nitrile additives.

| Electrolyte Composition | Capacity Retention after 150 Cycles |

| 1 M LiPF₆-EC/DMC/EMC (Standard) | 69.9% |

| Standard + 1 wt% Adiponitrile | 84.4% |

Source: Adapted from research on adiponitrile additives. researchgate.net

Exploration in Optoelectronic and Electronic Materials Development

Fluorinated aromatic compounds are of interest for the development of advanced materials with specific optical and electronic properties. ontosight.ai The incorporation of fluorine can lower the dielectric constant and improve the optical transparency of polymers, which are desirable characteristics for microelectronics and optoelectronic devices. researchgate.net Research on fluorinated polyimides has shown they can possess low dielectric constants (2.79–3.01 at 1 MHz) and high optical transparency (>90%). researchgate.net While direct application data for this compound in this area is not prominent, its combination of a fluorinated group and an aromatic structure makes it a candidate for integration into such advanced materials. ontosight.ai

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Resolution

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. omicsonline.org For "4-Hydroxy-2-(trifluoromethoxy)benzonitrile," chromatographic methods are indispensable for isolating the compound, evaluating its purity, and resolving it from structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and impurity profiling of "this compound." nih.govresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture, is commonly employed for compounds of this nature. sielc.comlongdom.org

The method allows for the precise determination of the compound's concentration in a sample and the detection and quantification of any process-related impurities or degradation products. nih.govresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of all components within a reasonable analysis time. nih.gov Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. The simplicity and accuracy of HPLC make it a routine method for quality control in both research and production settings. google.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230-240 nm (Hypothetical) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for analyzing volatile and semi-volatile compounds. chemijournal.comresearchgate.net Due to the presence of a polar hydroxyl group, "this compound" may exhibit limited volatility, making direct analysis challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile form.

A common derivatization process is silylation, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. This procedure reduces the compound's polarity and increases its volatility, making it suitable for GC analysis. The sample is then injected into the gas chromatograph, where it is separated on a capillary column. nih.gov The separated components enter the mass spectrometer, which acts as a detector, providing mass information that aids in the definitive identification of the parent compound and any related volatile impurities. researchgate.netsemanticscholar.org The mass spectra obtained are compared against spectral libraries for confirmation. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | TG-5MS Fused Silica Capillary Column (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min |

| Injector Temperature | 250 °C |

| Ion Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Hyphenated Mass Spectrometry for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are invaluable for analyzing complex mixtures. ajrconline.orgnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier example, combining the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. omicsonline.orglcms.cz This technique is particularly useful for identifying and quantifying "this compound" in complex matrices such as reaction mixtures or biological samples. ajrconline.orglcms.cz

In an LC-MS system, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, providing molecular weight information. uni.lu Further fragmentation of these ions (MS/MS) can yield structural details, allowing for unambiguous identification of the compound and its metabolites or impurities, even at trace levels. nih.govlcms.cz

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct Type | Ion Formula | Predicted m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 204.0318 |

| Sodiated Molecule | [M+Na]⁺ | 226.0137 |

| Deprotonated Molecule | [M-H]⁻ | 202.0172 |

| Ammoniated Molecule | [M+NH₄]⁺ | 221.0583 |

Thermal Analysis for Material Stability and Phase Transition Assessment

Thermal analysis techniques are used to study the physical properties of materials as a function of temperature. For "this compound," methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing its thermal stability and phase behavior. nih.gov

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal events such as melting point, crystallization, and other phase transitions. The melting point is a critical indicator of purity.

TGA measures the change in mass of a sample as it is heated over time. This analysis provides information about the thermal stability of the compound and its decomposition temperature. Understanding the thermal stability is vital for determining appropriate storage and handling conditions.

Table 4: Representative Thermal Analysis Data for a Substituted Benzonitrile (B105546)

| Analytical Technique | Parameter Measured | Illustrative Value |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Point (Onset) | ~120-125 °C |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (5% Mass Loss) | > 200 °C |

Future Research Directions and Translational Opportunities

Development of Novel and Sustainable Synthetic Approaches

The efficient and environmentally benign synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile is a critical first step for enabling its widespread study and application. While specific synthetic routes for this compound are not well-documented in publicly available literature, future research could focus on adapting and optimizing established methods for the synthesis of substituted benzonitriles.

Key areas for exploration include:

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize environmental impact. For instance, the development of one-pot syntheses or flow chemistry processes could significantly improve the efficiency and sustainability of its production.

Novel Catalytic Systems: The exploration of novel catalysts, such as earth-abundant metal catalysts or organocatalysts, could lead to more efficient and selective syntheses. These approaches could offer milder reaction conditions and higher yields compared to traditional methods. A patent for the preparation of the related compound 4-amino-2-trifluoromethyl benzonitrile (B105546) highlights a three-step synthesis process, suggesting that multi-step, well-optimized procedures will be crucial. google.com

Exploration of Diverse Synthetic Routes: Drawing inspiration from the synthesis of related compounds, such as the use of the Sandmeyer reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile, researchers could investigate various pathways to introduce the nitrile and trifluoromethoxy groups onto the phenolic ring. nbinno.com